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Compound of Interest

Compound Name: Himbosine

cat. No.: B8136527

An In-depth Technical Guide to Himbacine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himbacine is a complex piperidine alkaloid first isolated from the bark of Australian magnolias
of the Galbulimima genus. Initially investigated for its antispasmodic properties, it has garnered
significant attention in the scientific community for its potent and selective antagonist activity
against the M2 muscarinic acetylcholine receptor. This technical guide provides a
comprehensive overview of the chemical structure, physicochemical properties, and
pharmacological activities of Himbacine. Detailed experimental protocols for its isolation,
synthesis, and key biological assays are presented, along with a summary of its spectral data.
The information herein is intended to serve as a valuable resource for researchers and
professionals engaged in natural product chemistry, pharmacology, and drug discovery and
development.

Chemical Structure and Properties

Himbacine is a structurally intricate natural product characterized by a decahydronaphtho[2,3-
cJfuran-1(3H)-one core linked to a 1,6-dimethylpiperidine moiety via an ethenyl bridge.

IUPAC Name: (3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2R,6S)-1,6-dimethylpiperidin-2-
yllethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzol[f][1]benzofuran-1-one[2]

Chemical Structure:

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b8136527?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/11674285/
https://pubchem.ncbi.nlm.nih.gov/compound/Himbacine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8136527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

(A simplified 2D representation. For a detailed rotatable 3D structure, please refer to public
chemical databases.)

Physicochemical Properties

A summary of the key physicochemical properties of Himbacine is provided in the table below.
It is important to note that some of these values are computationally predicted and may vary
from experimentally determined data.

Property Value Source

Molecular Formula C22H35NO2 [2]

Molecular Weight 345.5 g/mol [2]

Exact Mass 345.2668 g/mol MedKoo Biosciences
Monoisotopic Mass 345.266779359 Da [2]

Topological Polar Surface Area  29.5 A2

Melting Point Not available

Boiling Point Not available

Soluble in organic solvents
Solubility such as ethanol, DMSO, and Cayman Chemical

dimethylformamide.

Spectral Data

Detailed spectral data is crucial for the identification and characterization of Himbacine.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H and 3C NMR: Detailed chemical shift data for Himbacine and its derivatives have been
reported in the literature, often in the context of total synthesis or isolation studies. These are
instrumental in confirming the complex stereochemistry of the molecule. Specific peak
assignments can be found in specialized publications.

1.2.2. Mass Spectrometry (MS)
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e The mass spectrum of Himbacine will show a molecular ion peak (M+) corresponding to its
molecular weight. The fragmentation pattern can provide valuable information about the
different structural motifs within the molecule, such as the piperidine and the tricyclic core.
The base peak in the mass spectrum is often a stable fragment of the molecule.

1.2.3. Infrared (IR) Spectroscopy

e The IR spectrum of Himbacine is expected to show characteristic absorption bands for its
functional groups. Key peaks would include those corresponding to the C=0 stretch of the
lactone, C-O stretching vibrations, and C-H stretching and bending from the aliphatic
portions of the molecule.

Pharmacological Properties and Mechanism of
Action

Himbacine is a well-established muscarinic receptor antagonist with a notable selectivity for the
M2 subtype. This selectivity has made it a valuable pharmacological tool for studying the roles
of M2 receptors and a lead compound in drug discovery programs.

Mechanism of Action

Himbacine acts as a competitive antagonist at muscarinic acetylcholine receptors. It binds to
the receptor, preventing the binding of the endogenous neurotransmitter, acetylcholine, and
thereby inhibiting the downstream signaling cascade. Its high affinity for the M2 receptor
subtype means that it can be used to selectively block M2 receptor function in tissues where
multiple muscarinic receptor subtypes are present.

Signaling Pathway

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to
Gi/o proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading
to a decrease in intracellular cyclic AMP (cAMP) levels. Himbacine, by blocking the receptor,
prevents this signaling cascade.
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Figure 1. Himbacine's antagonism of the M2 muscarinic receptor signaling pathway.

Experimental Protocols
Isolation of Himbacine from Galbulimima baccata Bark

The following is a generalized protocol based on literature descriptions for the isolation of
Himbacine. Yields and specific fractions may vary depending on the plant material.

Materials:

» Dried and milled bark of Galbulimima baccata

e Methanol

e Hydrochloric acid (2 M)

e Ammonia solution

o Dichloromethane (or other suitable organic solvent)
e Sodium sulfate (anhydrous)

« Silica gel for column chromatography
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e Solvent systems for chromatography (e.g., gradients of hexane, ethyl acetate, and methanol)

e Rotary evaporator

e TLC plates and developing chamber

Procedure:

» Extraction: Macerate the powdered bark with methanol at room temperature for an extended
period (e.g., 48-72 hours). Repeat the extraction process multiple times to ensure exhaustive
extraction of the alkaloids.

o Acid-Base Partitioning: Combine the methanolic extracts and concentrate under reduced
pressure. Resuspend the residue in dilute hydrochloric acid. This will protonate the basic
alkaloids, rendering them water-soluble. Wash the acidic aqueous solution with
dichloromethane to remove neutral and acidic compounds.

o Liberation of Free Base: Basify the acidic aqueous layer with ammonia solution to a pH of
approximately 9-10. This deprotonates the alkaloids, making them soluble in organic
solvents.

o Organic Extraction: Extract the basified aqueous solution multiple times with
dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous
sodium sulfate.

o Crude Alkaloid Mixture: Evaporate the solvent under reduced pressure to obtain the crude
alkaloid mixture.

o Chromatographic Purification: Subject the crude mixture to silica gel column
chromatography. Elute with a gradient of solvents, starting with a non-polar solvent like
hexane and gradually increasing the polarity with ethyl acetate and then methanol. Monitor
the fractions using thin-layer chromatography (TLC).

« Isolation of Himbacine: Combine the fractions containing Himbacine (as identified by TLC
comparison with a standard or by spectroscopic analysis) and concentrate to yield the
purified compound. Further purification can be achieved by recrystallization or preparative
HPLC if necessary.
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Figure 2. General workflow for the isolation of Himbacine.

M2 Muscarinic Receptor Radioligand Binding Assay
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This protocol outlines a competitive binding assay to determine the affinity (Ki) of Himbacine for
the M2 receptor.

Materials:
¢ Cell membranes expressing the human M2 muscarinic receptor
o Radioligand (e.g., [3H]-N-methylscopolamine or [3H]-QNB)
o Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, pH 7.4)
» Himbacine stock solution and serial dilutions
» Non-specific binding determinator (e.g., high concentration of atropine)
o 96-well plates
o Glass fiber filters
« Filtration apparatus
 Scintillation cocktail and counter
Procedure:
e Reaction Setup: In a 96-well plate, add the following to each well:
o Cell membrane preparation (containing a specific amount of protein, e.g., 20-50 ug)
o Assay buffer
o Afixed concentration of the radioligand

o Varying concentrations of Himbacine (or vehicle for total binding, or atropine for non-
specific binding).

 Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a
sufficient time to reach equilibrium (e.g., 60-90 minutes).
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» Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using
a cell harvester. This separates the receptor-bound radioligand from the unbound
radioligand.

e Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-
specifically bound radioligand.

e Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the
radioactivity using a liquid scintillation counter.

o Data Analysis:
o Calculate specific binding by subtracting non-specific binding from total binding.

o Plot the percentage of specific binding against the logarithm of the Himbacine
concentration.

o Determine the ICso value (the concentration of Himbacine that inhibits 50% of the specific
binding of the radioligand) from the resulting sigmoidal curve using non-linear regression
analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of Himbacine

The total synthesis of Himbacine is a significant challenge due to its complex stereochemistry.
Several synthetic routes have been developed, with a key strategic step often being an
intramolecular Diels-Alder reaction to construct the tricyclic core.

A general, conceptual workflow for a total synthesis approach is outlined below. The specific
reagents and conditions for each step are highly detailed and can be found in the primary
literature.
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Figure 3. A conceptual workflow for the total synthesis of Himbacine.

Conclusion

Himbacine remains a molecule of significant interest due to its unique chemical architecture
and potent, selective pharmacology. Its role as a selective M2 muscarinic antagonist has paved
the way for its use as a research tool and as a scaffold for the development of new therapeutic
agents. This guide has provided a detailed overview of its chemical and physical properties,
mechanism of action, and key experimental methodologies. It is hoped that this compilation will
aid researchers in their future investigations of this fascinating natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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